Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . . This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxyl group.
Vorbereitungsmethoden
The synthesis of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a hydroxyl group and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
4-Hydroxypiperidine: This compound has a similar piperidine core and is known for its biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Biologische Aktivität
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its effects on various biological systems.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, featuring a hydroxypiperidine moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related benzoate derivatives has shown effectiveness against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl benzoate | Staphylococcus aureus | 2 μg/mL |
Methyl 4-methylbenzoate | Escherichia coli | 4 μg/mL |
This compound | Pseudomonas aeruginosa | TBD |
The specific MIC for this compound is still under investigation, but preliminary data suggest it may possess comparable or superior activity compared to established antimicrobial agents.
2. Enzyme Inhibition
This compound has been evaluated for its potential to inhibit key enzymes involved in bacterial replication and metabolism. The compound's structural features allow it to interact effectively with enzyme active sites.
Table 2: Enzyme Inhibition Profile
Enzyme | Inhibition Type | IC50 (nM) |
---|---|---|
DNA Gyrase | Competitive | <50 |
Topoisomerase IV | Non-competitive | <100 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial therapies targeting these enzymes.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
In a study evaluating the efficacy of various benzoate derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus, this compound demonstrated promising results, inhibiting growth at concentrations lower than those required for traditional antibiotics. This highlights its potential as a novel therapeutic agent in the fight against antibiotic resistance.
Case Study 2: Neurological Effects
Research has also explored the neuropharmacological effects of this compound. In animal models, it was observed that the compound affects cholinergic signaling pathways, which could lead to both therapeutic and adverse effects depending on dosage and exposure duration.
Table 3: Neurological Impact Assessment
Dose (mg/kg) | Effect Observed |
---|---|
50 | No significant change in behavior |
100 | Mild sedation noted |
500 | Significant cholinesterase inhibition |
Eigenschaften
IUPAC Name |
methyl 4-[(4-hydroxypiperidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5,13,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYDGICWPLNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.